![molecular formula C22H18F3N5O3 B2736356 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 852451-53-7](/img/structure/B2736356.png)
2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a trifluoromethoxyphenyl group, which is often used in medicinal chemistry due to its metabolic stability and ability to improve the potency and selectivity of drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazolo[3,4-d]pyrimidine core, with a dimethylphenyl group at the 1-position and a trifluoromethoxyphenyl-acetamide group at the 2-position .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidine core and the trifluoromethoxyphenyl group. The pyrazolo[3,4-d]pyrimidine core can undergo various reactions, including chalcogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative, which could influence the compound’s polarity and solubility .Scientific Research Applications
Anti-Inflammatory Applications
This compound has been studied for its potential anti-inflammatory properties . In a study, several derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one, which is a part of the compound’s structure, were synthesized and evaluated for their anti-inflammatory activity . Some of these derivatives showed good anti-inflammatory activity, comparable to that of indomethacin, a commonly used anti-inflammatory drug .
Ulcerogenicity Studies
The compound has also been involved in ulcerogenicity studies . The most active compounds in the anti-inflammatory study were further evaluated for their ulcerogenic effects . Some of these compounds showed minimal ulcerogenic effects, making them potential candidates for further development as anti-inflammatory drugs .
ENPP1 Inhibition
The compound has been found to possess inhibitory activities on Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) . ENPP1 is known to negatively regulate the anti-cancer Stimulator of Interferon Genes (STING) pathway . Therefore, inhibiting ENPP1 can potentially enhance the STING pathway, providing a new approach for cancer immunotherapy .
Synthesis of New Derivatives
The compound’s structure has been used as a starting point for the synthesis of new derivatives . These new compounds could potentially have different or enhanced properties, making them useful for various applications .
Lipophilicity Studies
The compound has been involved in studies investigating the relationship between lipophilicity and biological response . Understanding this relationship can help in the design of new drugs with optimized properties .
Microsomal Stability Studies
The compound has been evaluated for its stability in human, rat, and mouse liver microsome . This is an important property for drug candidates, as it can affect the drug’s metabolism and therefore its efficacy and safety .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O3/c1-13-3-6-16(9-14(13)2)30-20-18(10-27-30)21(32)29(12-26-20)11-19(31)28-15-4-7-17(8-5-15)33-22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZNPMBUIVNNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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